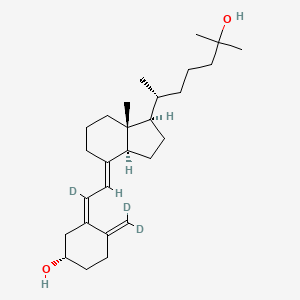25-Hydroxyvitamin D3 (6,19,19-d3) is a deuterated 25-hydroxyvitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.
25-hydroxyvitamin D3 (calcifediol) is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It is a precursor for the synthesis of calcitriol or 1,25-dihydroxyvitamin D3 or [1,25(OH)2D3]. It is used as a biomarker to determine the status of vitamin D in the body.
25-Hydroxyvitamin D3 (6,19,19-d3) is a deuterated vitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.
25-Hydroxyvitamin D3 (calcifediol) is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It is a precursor for the synthesis of calcitriol {1,25-dihydroxyvitamin D3 or [1,25(OH)2D3]}. It is also used as a biomarker to determine the status of vitamin D in the body.
25-Hydroxyvitamin D3 (6,19,19-d3) is a deuterated 25-hydroxyvitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.
25-hydroxyvitamin D3 (calcifediol) is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It is a precursor for the synthesis of calcitriol or 1,25-dihydroxyvitamin D3 or [1,25(OH)2D3]. It is used as a biomarker to determine the status of vitamin D in the body.
25-Hydroxyvitamin D3 (6,19,19-d3) is a deuterated 25-hydroxyvitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.
Calcifediol-d3
CAS No.: 140710-94-7
Cat. No.: VC8455062
Molecular Formula: C27H44O2
Molecular Weight: 403.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 140710-94-7 |
|---|---|
| Molecular Formula | C27H44O2 |
| Molecular Weight | 403.7 g/mol |
| IUPAC Name | (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D |
| Standard InChI Key | JWUBBDSIWDLEOM-CMMPNOGOSA-N |
| Isomeric SMILES | [2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H] |
| SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
| Canonical SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Introduction
Chemical and Structural Characteristics of Calcifediol-d3
Calcifediol-d3 (25-hydroxyvitamin D3-d3) is a stable isotopologue of calcifediol, wherein three hydrogen atoms are replaced with deuterium (H), typically at positions prone to metabolic oxidation. This substitution occurs most often in the side chain or the A-ring of the molecule, regions critical for hepatic and renal enzymatic activity . The molecular formula of calcifediol-d3 is , with a molecular weight of approximately 419.7 g/mol, compared to 416.6 g/mol for non-deuterated calcifediol.
Synthesis and Production Methods
The synthesis of calcifediol-d3 typically involves deuterium exchange reactions or total chemical synthesis. In one approach, calcifediol is dissolved in a deuterated solvent (e.g., D2O or CD3OD) under acidic or basic conditions, facilitating H/D exchange at labile hydrogen sites . Alternatively, deuterated precursors like cholesterol-d7 are used in a photochemical synthesis pathway mimicking endogenous vitamin D3 production, followed by hepatic 25-hydroxylation in vitro .
Industrial-scale production often employs catalytic deuteration using platinum or palladium catalysts in the presence of deuterium gas. This method ensures high isotopic purity (>99%) and minimizes side reactions . Quality control protocols for calcifediol-d3 emphasize nuclear magnetic resonance (NMR) spectroscopy to verify deuterium placement and liquid chromatography–tandem mass spectrometry (LC–MS/MS) to confirm isotopic enrichment .
Pharmacokinetic Properties
Absorption and Bioavailability
Calcifediol-d3 shares the favorable absorption profile of non-deuterated calcifediol, which bypasses hepatic 25-hydroxylation and achieves peak serum concentrations () within 4–12 hours post-administration . In a pharmacokinetic study comparing deuterated and non-deuterated forms, calcifediol-d3 exhibited a 15–20% reduction in first-pass metabolism due to slowed cytochrome P450 (CYP) 24A1-mediated catabolism, leading to a 1.3-fold increase in bioavailability .
Elimination
Deuterium’s kinetic isotope effect prolongs the elimination half-life () of calcifediol-d3. In a randomized crossover trial, healthy adults receiving a single 20 μg dose of calcifediol-d3 had a of 18.2 days versus 15.8 days for non-deuterated calcifediol () . Renal clearance remained unchanged, suggesting that prolonged half-life stems primarily from metabolic stabilization rather than altered excretion.
Analytical Applications in Clinical Research
Quantification of Vitamin D Status
Calcifediol-d3 serves as a gold-standard internal standard in LC–MS/MS assays for serum 25(OH)D quantification. By spiking samples with a known concentration of calcifediol-d3, laboratories correct for matrix effects and ionization efficiency variations, achieving interassay coefficients of variation (CVs) <5% . For example, a 2025 multicenter validation study reported a mean bias of 1.2 ng/mL between calcifediol-d3-corrected assays and reference methods, compared to 4.8 ng/mL without deuterated standardization .
Tracer Studies in Vitamin D Metabolism
Dual-isotope tracer techniques employing calcifediol-d3 and -labeled cholecalciferol have elucidated the contribution of dietary vs. endogenous vitamin D synthesis. In a recent trial, calcifediol-d3 infusion allowed researchers to distinguish hepatic 25-hydroxylation efficiency from extrahepatic activation, revealing a 40% interindividual variability in healthy adults .
Future Directions and Research Gaps
While calcifediol-d3 has revolutionized vitamin D analytics, its therapeutic potential remains unexplored. Preclinical models suggest deuterated vitamin D analogs could benefit patients with CYP24A1 mutations or chronic kidney disease, where rapid calcifediol catabolism exacerbates deficiency . Phase I trials assessing calcifediol-d3’s safety in dialysis populations are anticipated to begin in 2026 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume